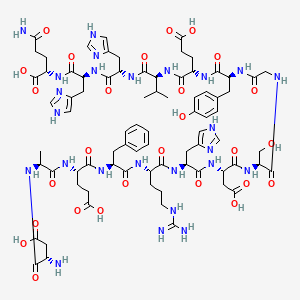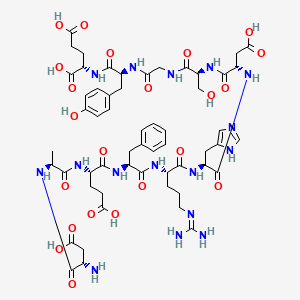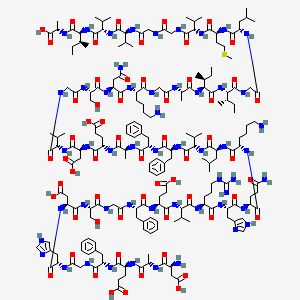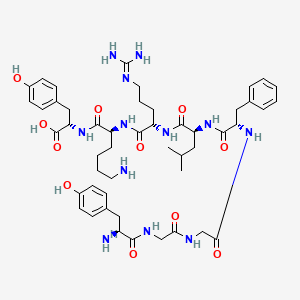![molecular formula C₂₃H₃₂N₈O₇ B612558 (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide CAS No. 130835-45-9](/img/structure/B612558.png)
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-Arg-MNA involves the sequential coupling of amino acids pyroglutamic acid, proline, and arginine, followed by the attachment of the chromogenic group 4-methoxy-2-naphthylamide. The peptide synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of pGlu-Pro-Arg-MNA follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. The compound is then lyophilized and stored under controlled conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
pGlu-Pro-Arg-MNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The chromogenic group 4-methoxy-2-naphthylamide is released upon cleavage of the peptide bond, resulting in a color change that can be measured spectrophotometrically.
Common Reagents and Conditions
The hydrolysis reactions typically involve the use of proteases such as thrombin or protein C in buffered aqueous solutions. The reactions are carried out at physiological pH and temperature to mimic biological conditions.
Major Products Formed
The major product formed from the hydrolysis of pGlu-Pro-Arg-MNA is 4-methoxy-2-naphthylamine, which is responsible for the chromogenic response. The peptide fragments pyroglutamyl-proline and arginine are also released.
Scientific Research Applications
Mechanism of Action
pGlu-Pro-Arg-MNA exerts its effects through enzymatic hydrolysis. The compound is specifically designed to be a substrate for proteolytic enzymes such as thrombin and protein C. Upon cleavage of the peptide bond by these enzymes, the chromogenic group 4-methoxy-2-naphthylamide is released, resulting in a measurable color change. This allows for the quantification of enzyme activity in various assays .
Comparison with Similar Compounds
Similar Compounds
pGlu-Pro-Arg-MNA monoacetate: This compound is a variant of pGlu-Pro-Arg-MNA with an additional acetate group.
Boc-Val-Pro-Arg-MNA: Another chromogenic substrate used for similar applications in enzyme activity assays.
Suc-Ala-Ala-Pro-Phe-pNA: A chromogenic substrate used for measuring the activity of chymotrypsin-like proteases.
Uniqueness
pGlu-Pro-Arg-MNA is unique due to its specific design for measuring protein C activity, making it particularly valuable in the study of blood coagulation and related disorders. Its high sensitivity and specificity for proteolytic enzymes set it apart from other chromogenic substrates .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEMRMLJCWKESY-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







